molecular formula C14H18N4O2S3 B2605955 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 1219902-52-9

4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2605955
CAS RN: 1219902-52-9
M. Wt: 370.5
InChI Key: MSLSGWIVXXQZGG-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H18N4O2S3 and its molecular weight is 370.5. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on thiophene derivatives has shown that these compounds can undergo various chemical reactions to produce different chemical structures, which are potentially useful in creating new materials or drugs. For instance, the synthesis of new thiophene-based compounds and their evaluation for cytotoxic activities against human cancer cell lines indicate the potential for developing new anticancer agents (Mehdhar et al., 2022). This suggests that derivatives of thiophene, such as the compound , may have applications in medicinal chemistry, particularly in the search for new therapeutic agents.

Antimicrobial Activity

Thiadiazole and morpholine derivatives have been studied for their antimicrobial properties. The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have demonstrated antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Sahin et al., 2012). This is particularly relevant for the compound , as its structural features suggest potential for similar applications.

Antitumor and Anti-inflammatory Potential

The synthesis and evaluation of novel compounds derived from visnaginone and khellinone, which include thiadiazole and morpholine groups, for their anti-inflammatory and analgesic activities indicate the potential therapeutic applications of these compounds. Some of these derivatives have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, which could be indicative of the therapeutic potential of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in similar contexts (Abu‐Hashem et al., 2020).

Photostabilization of Polymers

Research on thiophene derivatives also explores their application in the stabilization of materials, such as poly(vinyl chloride) (PVC), against photodegradation. New thiophene compounds have been synthesized and shown to effectively reduce the level of photodegradation in PVC films, suggesting that similar thiophene derivatives, including the compound , could have applications in materials science for enhancing the durability of polymers against environmental factors (Balakit et al., 2015).

properties

IUPAC Name

4-methyl-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S3/c1-10-8-11(22-9-10)12(19)15-13-16-17-14(23-13)21-7-4-18-2-5-20-6-3-18/h8-9H,2-7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLSGWIVXXQZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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